Cas no 51317-27-2 ([1,1'-Biphenyl]carboxylicacid)

[1,1'-Biphenyl]carboxylicacid structure
[1,1'-Biphenyl]carboxylicacid structure
Product Name:[1,1'-Biphenyl]carboxylicacid
CAS No:51317-27-2
MF:C13H10O2
MW:198.217303752899
CID:377222
PubChem ID:70357
Update Time:2025-04-19

[1,1'-Biphenyl]carboxylicacid Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]carboxylicacid
    • Biphenylcarboxylic acid
    • Phenylbenzoic acid
    • 947-84-2
    • 2-Biphenylcarboxylic acid
    • [1,1'-Biphenyl]-2-carboxylic acid
    • 2-Phenylbenzoic acid
    • 2-phenyl benzoic acid
    • NSC76051
    • AB01325741-02
    • (1,1'-Biphenyl)carboxylic acid
    • Z104484440
    • Biphenyl-2-carboxylic acid
    • BDBM50533338
    • HY-W001937
    • AKOS000120801
    • 1,1'-Biphenyl-2-carboxylic acid
    • biphenyl carboxylic acid
    • CHEMBL3092388
    • Biphenylcarboxylic acid-(2)
    • 1,1'-biphenylcarboxylic acid
    • AM20060758
    • Diphenyl-2-carboxylic acid
    • NS00042434
    • DTXSID30870814
    • SCHEMBL133057
    • BB 0216400
    • 2-Biphenylcarboxylic acid2
    • NSC-76051
    • SY003735
    • W-100184
    • AC-3069
    • EINECS 213-432-1
    • 2-phenyl-benzoic acid
    • InChI=1/C13H10O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,14,15)
    • ILYSAKHOYBPSPC-UHFFFAOYSA-
    • 51317-27-2
    • NSC 76051
    • TS-02802
    • FT-0613324
    • MFCD00002463
    • EN300-20886
    • F2173-1248
    • o-Phenylbenzoic acid
    • STR08660
    • 2-Biphenylcarboxylic acid o-Phenylbenzoic acid
    • A850878
    • CS-W001937
    • 2-Biphenylcarboxylic Acid, Pract.
    • KSC-20-075
    • KUC107406N
    • P0906
    • Biphenyl-2-carboxylic acid, 98%
    • NCGC00332644-01
    • 1,1'-Biphenyl, 2-carboxylic acid
    • Inchi: 1S/C13H10O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,14,15)
    • InChI Key: ILYSAKHOYBPSPC-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 198.0681
  • Monoisotopic Mass: 198.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3
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